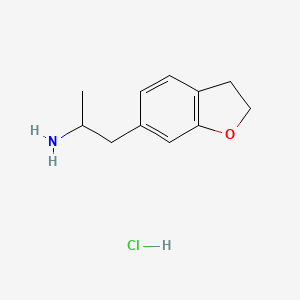

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride

概要

説明

準備方法

合成経路と反応条件

6-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン(塩酸塩)の合成には、いくつかのステップが含まれます。

ベンゾフラン環の形成: 最初のステップには、ベンゾフラン環構造の形成が含まれます。これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。

アミノプロピル基の導入: 次のステップには、ベンゾフラン環にアミノプロピル基を導入することが含まれます。これは一般的に、還元的アミノ化によって行われ、ベンゾフランアルデヒドまたはケトンを、シアノ水素化ホウ素ナトリウムなどの還元剤の存在下でアミンと反応させます。

塩酸塩の形成: 最後のステップには、塩酸で処理することにより、遊離塩基をその塩酸塩に変換することが含まれます。

工業生産方法

6-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン(塩酸塩)の工業生産方法では、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる可能性があります。これには、連続フローリアクターの使用、高度な精製技術、および厳格な品質管理対策が含まれる場合があります。

化学反応の分析

反応の種類

6-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン(塩酸塩)は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するケトンまたはアルデヒドを形成するように酸化できます。

還元: 還元反応により、この化合物は対応するアルコールまたはアミンに変換できます。

置換: この化合物は、置換反応を起こし、ベンゾフラン環の官能基が他の基に置き換わります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的 hydrogenation などの還元剤が一般的に使用されます。

置換: 置換反応には、ハロゲン、スルホニルクロリド、有機金属化合物などの試薬が関与することがよくあります。

形成される主要な生成物

酸化: ベンゾフランケトンまたはアルデヒドの形成。

還元: ベンゾフランアルコールまたはアミンの形成。

置換: さまざまな置換ベンゾフラン誘導体の形成。

4. 科学研究への応用

6-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン(塩酸塩)には、科学研究におけるいくつかの応用があります。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H15NO·HCl

- Molecular Weight : 213.70 g/mol

- CAS Number : 1281872-58-9

- IUPAC Name : 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride

Psychoactive Properties

This compound is part of a class of compounds known as benzofurans. These compounds have been shown to exhibit stimulant and entactogenic effects similar to those of 3,4-methylenedioxymethamphetamine (MDMA) and methylenedioxyamphetamine (MDA). Research indicates that benzofurans can enhance the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, contributing to their psychoactive effects .

In Vitro Studies

Studies have demonstrated that 6-APDB acts as a substrate-type releaser for monoamine transporters. In vitro assays have shown that it can significantly increase the levels of serotonin and dopamine in synaptosomes derived from rat brains. For instance, it has been reported that concentrations of serotonin increased substantially following exposure to 5-MAPB, a related compound, suggesting similar mechanisms may be at play with 6-APDB .

In Vivo Studies

In vivo studies involving microdialysis techniques have revealed that administration of 6-APDB leads to elevated extracellular concentrations of serotonin and dopamine in the nucleus accumbens of rats. This supports its potential use in studying mood disorders and other psychiatric conditions where serotonin and dopamine dysregulation is implicated .

Therapeutic Potential

The structural similarity of this compound to other psychoactive substances raises questions about its therapeutic applications. Some researchers are investigating its potential in treating conditions such as:

- Post-Traumatic Stress Disorder (PTSD) : Due to its entactogenic properties, it may help facilitate emotional processing.

- Depression and Anxiety Disorders : Its ability to enhance serotonin levels suggests it could be beneficial in mood regulation.

Comparative Analysis with Related Compounds

| Compound | Main Effects | Potency (EC50 values) | Legal Status |

|---|---|---|---|

| 6-APDB | Stimulant, entactogen | Similar to MDMA | Class B in the UK |

| MDMA | Empathogenic, stimulant | Reference compound | Schedule I in the US |

| MDA | Stimulant | Lower than MDMA | Schedule I in the US |

Case Studies

Several case studies have documented the effects of benzofurans on human subjects:

- Clinical Observations : Reports indicate that users experience heightened emotional connectivity and sensory enhancement similar to MDMA experiences. However, the long-term effects remain under investigation.

- Neurochemical Studies : Research comparing the neurochemical profiles of 6-APDB with traditional antidepressants suggests a unique mechanism that may offer new avenues for treatment resistant depression .

作用機序

6-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン(塩酸塩)は、モノアミン神経伝達物質セロトニン、ドーパミン、およびノルエピネフリンの放出剤および三重再取り込み阻害剤として作用します 。これらの神経伝達物質の再取り込みを阻害し、シナプス間隙における濃度が上昇し、神経伝達の増強につながります。 この化合物の効果は、セロトニントランスポーター、ドーパミントランスポーター、およびノルエピネフリン トランスポーターとの相互作用を介して媒介されます .

類似化合物との比較

類似化合物

5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン(5-APDB): 3位酸素がメチレン基に置き換えられたアナログ.

6-(2-アミノプロピル)ベンゾフラン(6-APB): 6-APDBの不飽和ベンゾフラン誘導体.

独自性

6-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン(塩酸塩)は、セロトニン、ドーパミン、およびノルエピネフリンに対するバランスのとれた再取り込み阻害プロファイルを持つため、ユニークです。これは、3,4-メチレンジオキシアンフェタミン(MDA)に似ていますが、カテコールアミンに対する親和性はわずかに低くなります 。 このバランスのとれたプロファイルにより、セロトニンに非常に選択的な5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン(5-APDB)などの他のアナログとは異なります .

生物活性

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride, also known as 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, is a synthetic compound structurally related to the well-known psychoactive substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). This compound exhibits significant biological activity primarily through its interaction with monoamine neurotransmitter systems.

- IUPAC Name : 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine; hydrochloride

- Molecular Formula : C11H16ClNO

- Molecular Weight : 213.70 g/mol

- CAS Number : 1281872-58-9

The primary mechanism of action for this compound involves its role as a releasing agent and triple reuptake inhibitor of the monoamine neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This compound has been shown to induce the release of these neurotransmitters in a dose-dependent manner, which contributes to its stimulant effects.

Comparison with Similar Compounds

| Compound | Mechanism of Action | Potency (vs. MDA) |

|---|---|---|

| 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | Triple reuptake inhibitor | At least 3-fold more potent at DAT and SERT than MDA |

| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran | Similar mechanism | Comparable potency |

In Vitro Studies

Research indicates that benzofuran derivatives like this compound exhibit higher potency than MDA in both in vitro and in vivo settings. In studies using rat brain synaptosomes, this compound demonstrated significant monoamine transporter activity, leading to increased levels of serotonin and dopamine in the synaptic cleft .

In Vivo Studies

In vivo experiments have shown that administration of this compound results in sustained stimulant-like effects. For instance, microdialysis studies indicated that intravenous administration of the compound at doses of 0.3 and 1.0 mg/kg led to significant elevations in extracellular concentrations of dopamine and serotonin in the nucleus accumbens of rats .

Case Studies

A study conducted on the pharmacological effects of benzofurans reported that both 5-APB and 6-APB (closely related compounds) produced substantial increases in locomotor activity in rodent models. This suggests a potential for abuse liability similar to other stimulants .

Safety and Toxicology

While the stimulant properties may be desirable for certain therapeutic applications, it is crucial to consider the potential for adverse effects. The use of these compounds has been associated with risks such as neurotoxicity and cardiovascular issues when used excessively or in combination with other substances that enhance monoaminergic transmission .

特性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSLGCCKLAJZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(CCO2)C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347782 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281872-58-9 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。